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Compound of Interest

Compound Name: 1,2,4,5-Tetramethoxybenzene

Cat. No.: B1203070 Get Quote

For researchers, scientists, and drug development professionals, a nuanced understanding of

isomeric reactivity is crucial for optimizing synthetic routes and predicting molecular behavior.

This guide provides a comprehensive comparison of the reactivity of three common

tetramethoxybenzene isomers: 1,2,3,4-tetramethoxybenzene, 1,2,3,5-tetramethoxybenzene,

and 1,2,4,5-tetramethoxybenzene. The analysis focuses on their behavior in electrophilic

aromatic substitution and oxidation reactions, supported by theoretical principles and available

experimental data.

Theoretical Reactivity Profile
The reactivity of tetramethoxybenzene isomers in electrophilic aromatic substitution is

fundamentally governed by the powerful electron-donating and ortho-, para-directing nature of

the methoxy groups. The number and relative positions of these groups dictate the electron

density of the aromatic ring and the steric hindrance at potential reaction sites.

1,2,3,5-Tetramethoxybenzene is predicted to be the most reactive of the three isomers towards

electrophilic attack. The methoxy groups at positions 1, 3, and 5 work in concert to strongly

activate the carbon at position 4 (and symmetrically, position 6) through resonance. This

position is ortho to two methoxy groups and para to one, making it exceptionally electron-rich

and sterically accessible.

1,2,4,5-Tetramethoxybenzene is also highly reactive. The symmetrical arrangement of the

four methoxy groups leads to two equivalent, highly activated positions for electrophilic attack.

Each of these positions is ortho to two methoxy groups.
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1,2,3,4-Tetramethoxybenzene is anticipated to be the least reactive among the three isomers.

While still highly activated compared to benzene, the adjacent methoxy groups can lead to

some steric hindrance. The most likely positions for electrophilic attack are C5 and C6, which

are para and ortho to a methoxy group, respectively.

In oxidation reactions, the electron-donating methoxy groups lower the oxidation potential of

the benzene ring, making these compounds susceptible to oxidation. The relative ease of

oxidation is expected to correlate with the degree of activation by the methoxy groups.

Therefore, 1,2,3,5-tetramethoxybenzene is predicted to have the lowest oxidation potential,

followed by 1,2,4,5-tetramethoxybenzene, and then 1,2,3,4-tetramethoxybenzene.

Quantitative Data Comparison
Direct comparative experimental data on the reactivity of these three isomers is scarce in the

literature. However, some individual properties and reaction outcomes have been reported. The

following tables summarize the available quantitative data.

Table 1: Physicochemical and Calculated Properties of Tetramethoxybenzene Isomers

Property
1,2,3,4-
Tetramethoxybenze
ne

1,2,3,5-
Tetramethoxybenze
ne

1,2,4,5-
Tetramethoxybenze
ne

CAS Number 21450-56-6[1] 5333-45-9[2] 2441-46-5[3]

Molecular Formula C₁₀H₁₄O₄[1] C₁₀H₁₄O₄[2] C₁₀H₁₄O₄[3]

Molecular Weight 198.22 g/mol [4] 198.22 g/mol [5] 198.22 g/mol [3]

Melting Point Not reported 38-42 °C Not reported

Boiling Point
259.5 °C at 760

mmHg[6]
Not reported Not reported

Calculated LogP 1.72[6] 1.4[5] 1.8[3]

Topological Polar

Surface Area
36.9 Å²[6] 36.9 Å²[2] 36.9 Å²[3]

Table 2: Experimental Data on Reactivity
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Reaction
1,2,3,4-
Tetramethoxybenze
ne

1,2,3,5-
Tetramethoxybenze
ne

1,2,4,5-
Tetramethoxybenze
ne

Oxidation Potential No data available No data available
E₁/₂ = +0.81 V (vs.

SCE)

Experimental Protocols
The following are general protocols for the nitration and bromination of highly activated

aromatic rings, which can be adapted for a comparative study of tetramethoxybenzene

isomers.

Protocol 1: Competitive Nitration of
Tetramethoxybenzene Isomers
This protocol is designed to qualitatively assess the relative reactivity of the isomers by

allowing them to compete for a limited amount of the nitrating agent.

Materials:

1,2,3,4-Tetramethoxybenzene

1,2,3,5-Tetramethoxybenzene

1,2,4,5-Tetramethoxybenzene

Nitric acid (70%)

Acetic anhydride

Dichloromethane

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Internal standard (e.g., durene)
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Procedure:

In a round-bottom flask, dissolve equimolar amounts (e.g., 0.5 mmol each) of the three

tetramethoxybenzene isomers and the internal standard in dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of nitric acid (0.5 mmol) in acetic anhydride dropwise to the stirred

solution of the isomers.

Stir the reaction mixture at 0 °C for 30 minutes.

Quench the reaction by adding cold water.

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and

dry over anhydrous magnesium sulfate.

Analyze the product mixture by Gas Chromatography (GC) or High-Performance Liquid

Chromatography (HPLC) to determine the relative amounts of the unreacted starting

materials and the nitrated products.

Protocol 2: Bromination of Tetramethoxybenzene
Isomers
Due to the high reactivity of these substrates, a mild brominating agent such as N-

bromosuccinimide (NBS) is recommended to avoid polybromination.

Materials:

Tetramethoxybenzene isomer (1,2,3,4-, 1,2,3,5-, or 1,2,4,5-)

N-Bromosuccinimide (NBS)

Acetonitrile

Silica gel

Dichloromethane
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Procedure:

In a round-bottom flask, dissolve the tetramethoxybenzene isomer (1 mmol) in acetonitrile.

Add N-bromosuccinimide (1 mmol) and a catalytic amount of silica gel.

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, filter off the silica gel and succinimide.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent.

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the

structure and determine the regioselectivity of the bromination.

Visualizations
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Caption: General mechanism of Electrophilic Aromatic Substitution.

Predicted Reactivity of Tetramethoxybenzene Isomers
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Caption: Predicted relative reactivity towards electrophilic substitution.
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Workflow for Comparative Reactivity Study
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Caption: Experimental workflow for competitive reaction analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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